6-(3,5-Dicarboxyphenyl)-2-formylphenol
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Overview
Description
6-(3,5-Dicarboxyphenyl)-2-formylphenol is an organic compound characterized by the presence of carboxyl and formyl functional groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,5-Dicarboxyphenyl)-2-formylphenol typically involves the reaction of 3,5-dicarboxybenzaldehyde with phenol under specific conditions. One common method involves the use of a solvent such as dimethylformamide (DMF) and a catalyst like p-toluenesulfonic acid. The reaction is carried out at elevated temperatures, often around 150-180°C, to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-quality product .
Chemical Reactions Analysis
Types of Reactions
6-(3,5-Dicarboxyphenyl)-2-formylphenol undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid.
Major Products Formed
Oxidation: 6-(3,5-Dicarboxyphenyl)-2-carboxyphenol.
Reduction: 6-(3,5-Dicarboxyphenyl)-2-hydroxyphenol.
Substitution: 6-(3,5-Dicarboxyphenyl)-2-nitrophenol (for nitration).
Scientific Research Applications
6-(3,5-Dicarboxyphenyl)-2-formylphenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-(3,5-Dicarboxyphenyl)-2-formylphenol involves its interaction with specific molecular targets. For instance, as a ligand, it can coordinate with metal ions to form stable complexes. These complexes can exhibit unique properties, such as enhanced catalytic activity or fluorescence, depending on the metal ion and the coordination environment .
Comparison with Similar Compounds
Similar Compounds
- 2-(3,5-Dicarboxyphenyl)-6-carboxybenzimidazole
- 1,3,6,8-Tetra(3,5-dicarboxyphenyl)pyrene
- 1,1′-Bis(3,5-dicarboxyphenyl)-4,4′-bipyridinium dichloride
Uniqueness
6-(3,5-Dicarboxyphenyl)-2-formylphenol is unique due to the presence of both carboxyl and formyl groups on the phenyl ring, which allows for diverse chemical reactivity and coordination behavior. This makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
5-(3-formyl-2-hydroxyphenyl)benzene-1,3-dicarboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O6/c16-7-8-2-1-3-12(13(8)17)9-4-10(14(18)19)6-11(5-9)15(20)21/h1-7,17H,(H,18,19)(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSCYKZRGQFLUMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)C2=CC(=CC(=C2)C(=O)O)C(=O)O)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10685347 |
Source
|
Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1261895-47-9 |
Source
|
Record name | 3'-Formyl-2'-hydroxy[1,1'-biphenyl]-3,5-dicarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10685347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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